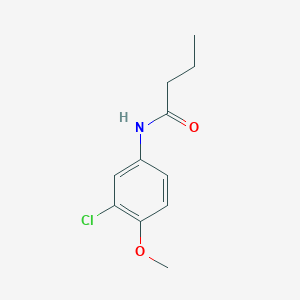![molecular formula C21H31NO2 B245144 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol](/img/structure/B245144.png)
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, also known as CPI-169, is a novel small molecule inhibitor that specifically targets the bromodomain and extraterminal (BET) family of proteins. BET proteins are known to play a critical role in gene transcription, and their dysregulation has been linked to a variety of diseases, including cancer, inflammation, and cardiovascular disease. CPI-169 has shown promise as a potential therapeutic agent for these conditions, and its synthesis, mechanism of action, and physiological effects have been the subject of extensive scientific research.
Mécanisme D'action
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol exerts its effects by binding to the bromodomain of BET proteins, which are critical regulators of gene transcription. By inhibiting BET proteins, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol reduces the expression of genes that are involved in disease processes such as cell proliferation, inflammation, and angiogenesis. This results in a decrease in disease severity and an improvement in overall health.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the reduction of inflammation. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to improve cardiac function and reduce the formation of atherosclerotic plaques. These effects are due to the specific targeting of BET proteins by 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol, which results in the modulation of gene expression and the downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has shown high selectivity for BET proteins, reducing the likelihood of off-target effects. However, one limitation of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical trials. In addition, the use of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that can predict response to 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol treatment may enable more personalized approaches to therapy.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol involves a multi-step process that begins with the reaction of cyclopentadiene with ethyl acrylate to form a Diels-Alder adduct. The resulting compound is then subjected to a series of reactions, including hydrolysis, alkylation, and reduction, to yield the final product. The synthesis of 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been optimized to produce high yields and purity, making it suitable for use in laboratory experiments and clinical trials.
Applications De Recherche Scientifique
1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and cardiovascular disease. In cancer, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to inhibit the growth of tumor cells and sensitize them to chemotherapy and radiation therapy. Inflammation is a key driver of many diseases, and 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce inflammation in models of rheumatoid arthritis and sepsis. In cardiovascular disease, 1-Cyclopentyl-5-[(2-hydroxyethyl)(isopropyl)amino]-1-phenyl-3-pentyn-1-ol has been shown to reduce the formation of atherosclerotic plaques and improve cardiac function.
Propriétés
Formule moléculaire |
C21H31NO2 |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
1-cyclopentyl-5-[2-hydroxyethyl(propan-2-yl)amino]-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C21H31NO2/c1-18(2)22(16-17-23)15-9-8-14-21(24,20-12-6-7-13-20)19-10-4-3-5-11-19/h3-5,10-11,18,20,23-24H,6-7,12-17H2,1-2H3 |
Clé InChI |
XUPWMFVPLKVQOJ-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
SMILES canonique |
CC(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)


![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)